1-(2-Fluoro-4-methylphenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO It is a member of the phenylpropanone family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Fluoro-4-methylbenzoic acid.
Reduction: 1-(2-Fluoro-4-methylphenyl)propan-1-ol.
Substitution: 1-(2-Methoxy-4-methylphenyl)propan-1-one.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-methoxyphenyl)propan-1-one
- 1-(2-Fluoro-4-chlorophenyl)propan-1-one
- 1-(2-Fluoro-4-bromophenyl)propan-1-one
Uniqueness
1-(2-Fluoro-4-methylphenyl)propan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
107076-08-4 |
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Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
POPZXZAQZJPTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
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